
2-Hydroxy-3-phenoxypropyl benzylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-phenoxypropyl benzylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is known for its unique chemical structure, which includes a benzylcarbamate group attached to a 2-hydroxy-3-phenoxypropyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-phenoxypropyl benzylcarbamate typically involves the reaction of 2-Hydroxy-3-phenoxypropylamine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-phenoxypropyl benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2-oxo-3-phenoxypropyl benzylcarbamate.
Reduction: Formation of 2-hydroxy-3-phenoxypropylamine.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-phenoxypropyl benzylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers and coatings due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-phenoxypropyl benzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylcarbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The phenoxy group may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Similar structure but with an acrylate group instead of a benzylcarbamate.
2-Hydroxyethyl methacrylate: Contains a hydroxyethyl group and a methacrylate moiety.
Glycerol dimethacrylate: Features a glycerol backbone with methacrylate groups.
Uniqueness
2-Hydroxy-3-phenoxypropyl benzylcarbamate is unique due to its combination of a benzylcarbamate group and a phenoxypropyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
105245-22-5 |
|---|---|
Molekularformel |
C17H19NO4 |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
(2-hydroxy-3-phenoxypropyl) N-benzylcarbamate |
InChI |
InChI=1S/C17H19NO4/c19-15(12-21-16-9-5-2-6-10-16)13-22-17(20)18-11-14-7-3-1-4-8-14/h1-10,15,19H,11-13H2,(H,18,20) |
InChI-Schlüssel |
LLAZXMVXOGWJHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)OCC(COC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


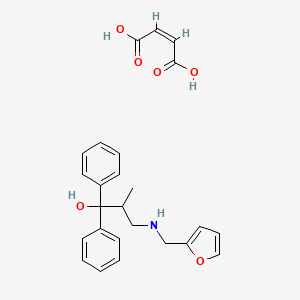
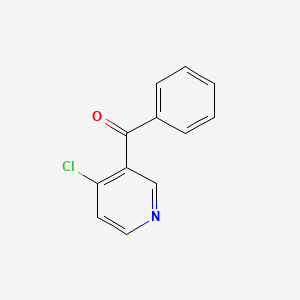
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)

![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)

![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)
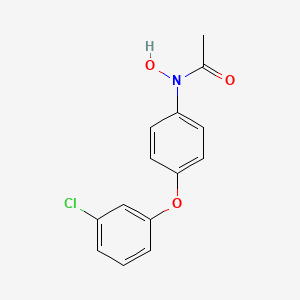

![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)
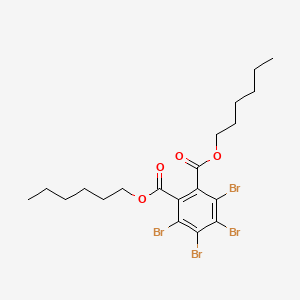
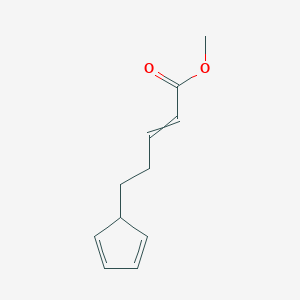
![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)
